Cas no 856869-03-9 (sym-Homo Spermidine-d4 Trihydrochloride (Major))

sym-Homo Spermidine-d4 Trihydrochloride (Major) 化学的及び物理的性質
名前と識別子
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- sym-Homo Spermidine-d4 Trihydrochloride (Major)
- sym-Homo Spermidine-d4 Trihydrochloride
- N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine
- 4,4'-Diaminodibutylamine-d4 Trihydrochloride
- 4,4'-Iminobis[butylamine]-d4 Trihydrochloride
- Bis-(4-aminobutyl)amine-d4 Trihydrochloride
- N-(4-Aminobutyl)-1,4-butanediamine-d4 Trihydrochloride
- N-(4-Aminobutyl)-1,4-diaminobutane-d4 Trihydrochloride
- N1-(4-Aminobutyl)-1,4-butanediamine-d4 Trihydrochloride
- N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine
- 856869-03-9
- DTXSID60747888
- sym-Homospermidine-d4 Trihydrochloride
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- インチ: InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2
- InChIKey: UODZHRGDSPLRMD-NZLXMSDQSA-N
- ほほえんだ: C(CCNCCCCN)CN
計算された属性
- せいみつぶんしりょう: 159.17400
- どういたいしつりょう: 163.198654666g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 8
- 複雑さ: 58.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 64.1Ų
じっけんとくせい
- PSA: 64.07000
- LogP: 1.84530
sym-Homo Spermidine-d4 Trihydrochloride (Major) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H625002-2.5mg |
sym-Homo Spermidine-d4 Trihydrochloride (Major) |
856869-03-9 | 2.5mg |
$ 184.00 | 2023-09-07 | ||
TRC | H625002-25mg |
sym-Homo Spermidine-d4 Trihydrochloride (Major) |
856869-03-9 | 25mg |
$ 1453.00 | 2023-09-07 |
sym-Homo Spermidine-d4 Trihydrochloride (Major) 関連文献
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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sym-Homo Spermidine-d4 Trihydrochloride (Major)に関する追加情報
Professional Introduction to Sym-Homo Spermidine-d4 Trihydrochloride (Major) and its CAS No. 856869-03-9
The compound CAS No. 856869-03-9, specifically referred to as Sym-Homo Spermidine-d4 Trihydrochloride (Major), represents a significant advancement in the field of chemobiology and pharmaceutical research. This deuterated derivative of spermidine is gaining prominence due to its unique structural properties and potential applications in both diagnostic and therapeutic contexts. Spermidine, a naturally occurring polyamine, plays a crucial role in cellular metabolism, DNA synthesis, and the regulation of various biological pathways. The introduction of deuterium atoms into the molecular structure not only enhances the compound's stability but also allows for more precise analytical studies, making it an invaluable tool for researchers.
In recent years, the study of polyamines has seen substantial growth, particularly in understanding their role in aging, cancer, and neurodegenerative diseases. Sym-Homo Spermidine-d4 Trihydrochloride (Major), with its deuterated version (d4), offers a novel approach to studying these conditions without the interference of endogenous polyamines. The major form of this compound is particularly noteworthy as it provides a more focused and controlled environment for biochemical assays. This has been particularly beneficial in preclinical studies where the subtle differences between natural and deuterated compounds can yield critical insights into metabolic pathways and drug interactions.
The trihydrochloride salt form of Sym-Homo Spermidine-d4 Trihydrochloride (Major) enhances its solubility in aqueous solutions, making it more suitable for various biomedical applications. This solubility advantage is particularly important in pharmaceutical formulations where bioavailability and distribution are key factors. Furthermore, the stability provided by the deuterium atoms allows for longer shelf life and easier handling during experimental procedures. These characteristics make it an attractive candidate for both academic research and industrial development.
Recent studies have highlighted the potential of deuterated polyamines as probes in metabolic labeling experiments. For instance, researchers have utilized Sym-Homo Spermidine-d4 Trihydrochloride (Major) to trace metabolic pathways in cancer cells, providing new insights into how these cells adapt to nutrient deprivation. The deuterated label allows scientists to differentiate between endogenous and exogenous polyamines, thereby clarifying complex biological processes that were previously poorly understood. This has opened up new avenues for drug discovery, particularly in the development of targeted therapies that exploit metabolic vulnerabilities.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. The unique chemical properties of Sym-Homo Spermidine-d4 Trihydrochloride (Major) make it a versatile building block for more complex molecules. By incorporating deuterium atoms into drug candidates, researchers can improve their metabolic stability and reduce the likelihood of degradation by enzymatic processes. This approach has been particularly successful in the development of protease inhibitors and other enzyme-targeted therapies.
Moreover, the use of Sym-Homo Spermidine-d4 Trihydrochloride (Major) in diagnostic applications is another area of growing interest. Deuterated compounds are increasingly being used as tracers in nuclear magnetic resonance (NMR) spectroscopy due to their distinct spectral signatures. This allows for high-resolution imaging and metabolic profiling without the need for radioactive labels, making it safer and more environmentally friendly. In clinical settings, this technology could revolutionize how diseases are detected and monitored by providing detailed information about cellular metabolism.
The synthesis of CAS No. 856869-03-9 involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as catalytic hydrogenation and chiral resolution are employed to achieve the desired molecular structure. These synthetic processes not only highlight the compound's complexity but also underscore the expertise required to produce it on an industrial scale. As demand grows for high-purity deuterated compounds, advancements in synthetic chemistry will be crucial to meeting this need efficiently.
In conclusion,Sym-Homo Spermidine-d4 Trihydrochloride (Major) represents a significant contribution to modern chemobiology and pharmaceutical research. Its unique properties make it an indispensable tool for studying complex biological processes and developing novel therapeutics. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of advanced biomedical science.
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